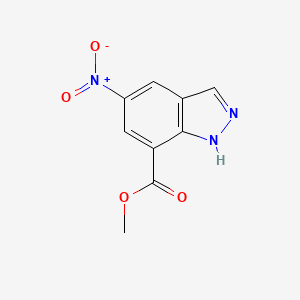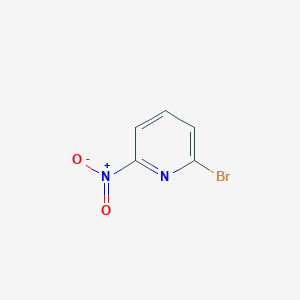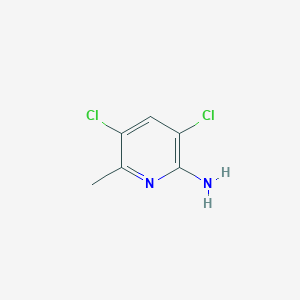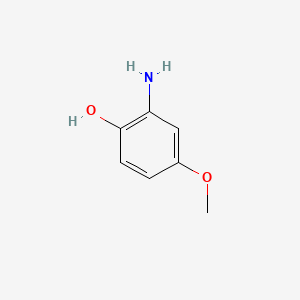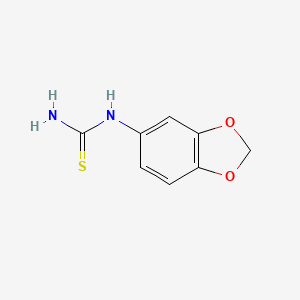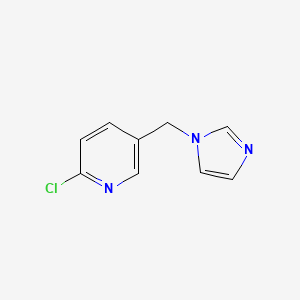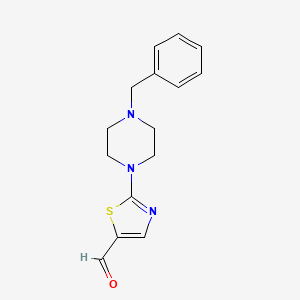![molecular formula C12H15Cl3N2O2 B1270143 N-Propyl-N-[2-(2,4,6-Trichlorphenoxy)ethyl]-Harnstoff CAS No. 139520-94-8](/img/structure/B1270143.png)
N-Propyl-N-[2-(2,4,6-Trichlorphenoxy)ethyl]-Harnstoff
Übersicht
Beschreibung
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a metabolite of the fungicide prochloraz and is often used as an analytical standard in pesticide residue analysis .
Wissenschaftliche Forschungsanwendungen
Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As an analytical standard for pesticide residue analysis.
Biology: Studying the metabolic pathways of fungicides.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the formulation of agricultural chemicals and environmental monitoring
Wirkmechanismus
Target of Action
It is known to be a metabolite of the fungicide prochloraz , suggesting that it may have similar targets, such as enzymes involved in fungal sterol biosynthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-”. It is known that Prochloraz has low toxicity to a wide range of soil microflora and microfauna, but has inhibitory effects on soil fungi , suggesting that the metabolite may have similar environmental interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of n-propylamine. The reaction is carried out in an amination reactor with stirring and heating to a specific temperature. The reaction typically lasts for 8-10 hours, followed by a 1-2 hour holding period. After the reaction, the product is isolated by vacuum distillation and purified by washing with water and extraction with toluene .
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation and extraction techniques helps in the efficient recovery of the product .
Types of Reactions:
Oxidation: Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Vergleich Mit ähnlichen Verbindungen
Prochloraz: A broad-spectrum fungicide with a similar structure.
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine: Another metabolite of prochloraz with similar applications.
Uniqueness: Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- is unique due to its specific interaction with fungal cell membranes and its role as a metabolite of prochloraz. Its distinct chemical structure allows for targeted fungicidal activity and makes it a valuable analytical standard in pesticide residue analysis .
Eigenschaften
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJTIZLDHWBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363092 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139520-94-8 | |
| Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
